3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
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Overview
Description
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is isolated through filtration, washing, and drying processes to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine: Lacks the hydrochloride component but shares similar structural features.
2,4-Dichlorobenzyl alcohol: Contains the 2,4-dichlorobenzyl group but lacks the pyrrolidine ring.
Pyrrolidine: The core structure without the 2,4-dichlorobenzyl substitution.
Uniqueness: 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMWLWPDGQZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718618 |
Source
|
Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-11-3 |
Source
|
Record name | Pyrrolidine, 3-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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